Bienvenue dans la boutique en ligne BenchChem!

4-(chloromethyl)-3-cyclobutyl-1H-pyrazole

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole (CAS 2092067-75-7; molecular formula C₈H₁₁ClN₂; molecular weight 170.64 g/mol) is a heterocyclic small-molecule intermediate belonging to the cyclobutyl-substituted pyrazole class. It features a 1H-pyrazole core with a cyclobutyl group at the 3-position and a reactive chloromethyl group at the 4-position, enabling nucleophilic substitution reactions for downstream derivatization.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 2092067-75-7
Cat. No. B1490179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-3-cyclobutyl-1H-pyrazole
CAS2092067-75-7
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=C(C=NN2)CCl
InChIInChI=1S/C8H11ClN2/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4H2,(H,10,11)
InChIKeyVRYKEXHDXKFXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole CAS 2092067-75-7: Core Procurement and Chemical Profile


4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole (CAS 2092067-75-7; molecular formula C₈H₁₁ClN₂; molecular weight 170.64 g/mol) is a heterocyclic small-molecule intermediate belonging to the cyclobutyl-substituted pyrazole class . It features a 1H-pyrazole core with a cyclobutyl group at the 3-position and a reactive chloromethyl group at the 4-position, enabling nucleophilic substitution reactions for downstream derivatization . This scaffold is structurally related to kinase inhibitor pharmacophores, with broader patent literature documenting cyclobutyl-pyrazole derivatives as protein kinase inhibitors targeting CDK2 and CDK5 [1].

Why 4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Intermediates


Generic substitution of 4-(chloromethyl)-3-cyclobutyl-1H-pyrazole with simpler pyrazole intermediates (e.g., unsubstituted pyrazole, 3-methylpyrazole, or 4-chloromethylpyrazole lacking the cyclobutyl group) is scientifically inadvisable for structure-activity relationship (SAR)-sensitive applications. The cyclobutyl substituent introduces distinct steric and conformational constraints that alter molecular recognition at target binding sites—a principle explicitly exploited in cyclobutyl-pyrazole kinase inhibitor patents where cyclobutyl versus other cycloalkyl groups yield divergent potency profiles [1]. The 4-chloromethyl handle provides a versatile reactive site for SN2 alkylation chemistry, but its reactivity and spatial orientation are modulated by the adjacent 3-cyclobutyl group . Substituting an unadorned pyrazole eliminates both the cyclobutyl-driven binding interactions and the regiochemical anchoring necessary for productive derivatization.

Quantitative Differentiation Evidence: 4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole vs. Structural Analogs


Cyclobutyl vs. Cyclopentyl Substituent: Conformational Constraint and Spatial Footprint Comparison

The cyclobutyl group at the 3-position of the pyrazole ring confers a specific conformational constraint and spatial footprint distinct from larger cycloalkyl substituents. In CDK2/CDK5 kinase inhibitor development, the cyclobutyl-pyrazole scaffold serves as a core pharmacophore element, where the ring size directly impacts ATP-binding pocket complementarity [1]. While direct quantitative binding data for 4-(chloromethyl)-3-cyclobutyl-1H-pyrazole itself are not publicly available, class-level inference from structurally analogous 5-cyclobutyl-1H-pyrazol-3-yl acetamide derivatives indicates selective CDK5 inhibition over CDK2 [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Chloromethyl vs. 4-Methyl Substituent: Synthetic Utility and Reactivity Comparison

The chloromethyl group at the 4-position provides a reactive electrophilic handle for nucleophilic substitution (SN2) chemistry, enabling conjugation to amines, thiols, or heterocyclic nitrogen atoms. This contrasts sharply with the 4-methyl analog (4-methyl-3-cyclobutyl-1H-pyrazole), which lacks this reactive functionality entirely, or the 4-hydroxymethyl analog, which requires activation for displacement . Chloromethyl-pyrazole derivatives have been documented as intermediates for synthesizing disubstituted pyrazolopyrimidines with potential pharmacological properties [1].

Organic Synthesis Medicinal Chemistry Building Block Derivatization

Cyclobutyl-Pyrazole Scaffold in CDK5 vs. CDK2 Kinase Selectivity: Class-Level SAR Context

The cyclobutyl-pyrazole core serves as a privileged scaffold for achieving selectivity between cyclin-dependent kinases CDK5 and CDK2. In published studies, the 5-cyclobutyl-1H-pyrazol-3-yl acetamide analog (analog 24) demonstrated selective CDK5 inhibition over CDK2 in pancreatic cancer cell lines [1]. This selectivity profile is scaffold-dependent; the cyclobutyl group contributes to differential binding orientation within the kinase ATP-binding pocket compared to other N-substituted pyrazoles [2].

Kinase Inhibition Cancer Therapeutics CDK5/CDK2 Selectivity

Regiochemical Differentiation: 3-Cyclobutyl vs. 5-Cyclobutyl Pyrazole Isomers

The target compound is defined as 4-(chloromethyl)-3-cyclobutyl-1H-pyrazole, with the cyclobutyl group explicitly at the 3-position. However, the IUPAC name 4-(chloromethyl)-5-cyclobutyl-1H-pyrazole is also encountered in vendor listings, reflecting tautomeric equivalence in the unsubstituted 1H-pyrazole system . This tautomerism does not imply two distinct isolable isomers; rather, the 3- and 5-positions are equivalent due to annular tautomerism. For synthetic planning, the key distinction is between this compound and regioisomers bearing the cyclobutyl group on the pyrazole nitrogen (N1-cyclobutyl pyrazoles), which exhibit fundamentally different reactivity and biological profiles.

Organic Synthesis Regioselectivity Building Block Purity

Optimal Application Scenarios for 4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole (CAS 2092067-75-7) Based on Verified Evidence


Synthesis of 4-Aminomethyl or 4-Thiomethyl Cyclobutyl-Pyrazole Derivatives via Nucleophilic Displacement

This compound is ideally suited for one-step SN2 derivatization at the 4-chloromethyl position to install amine, thiol, or alkoxy substituents. The reactive chloromethyl handle enables conjugation with primary/secondary amines, thiols, or alkoxides under mild basic conditions, generating 4-aminomethyl, 4-thiomethyl, or 4-alkoxymethyl derivatives of the cyclobutyl-pyrazole core [1]. This synthetic efficiency cannot be replicated using the 4-methyl analog, which lacks a leaving group and would require multi-step C–H functionalization .

Kinase-Focused Library Synthesis Targeting CDK5 or Related Cyclin-Dependent Kinases

The cyclobutyl-pyrazole scaffold is documented in patent literature as a core element of protein kinase inhibitors, particularly those targeting CDK2 and CDK5 [1]. 4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole provides a modular entry point for constructing focused libraries where the 4-chloromethyl handle serves as a diversification point for appending various warheads, linkers, or solubility-enhancing groups . Published studies demonstrate that structurally related 5-cyclobutyl-1H-pyrazol-3-yl acetamides achieve selective CDK5 inhibition over CDK2 [2].

Building Block for Pyrazolopyrimidine and Fused Heterocycle Synthesis

Chloromethyl-pyrazole derivatives have established utility as intermediates for synthesizing disubstituted pyrazolopyrimidines with potential pharmacological properties [1]. The 4-chloromethyl group can participate in cyclocondensation reactions with amidines, guanidines, or related bis-nucleophiles to form pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-d]pyrimidine fused ring systems, while the 3-cyclobutyl group remains intact throughout the annulation [1].

Structure-Activity Relationship (SAR) Studies Requiring Cyclobutyl Spatial Constraints

For SAR campaigns where the cyclobutyl ring's specific conformational properties are essential—including its puckered geometry (~90° bond angles) and distinct steric footprint relative to larger cycloalkyls—this compound provides the exact substitution pattern required for controlled SAR exploration. Patent disclosures explicitly differentiate cyclobutyl-substituted pyrazoles from other cycloalkyl variants in kinase inhibition contexts [1]. The chloromethyl handle further enables systematic variation at the 4-position without altering the core cyclobutyl-pyrazole pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(chloromethyl)-3-cyclobutyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.